N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
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Description
“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide” is a compound that has been studied for its potential applications in various fields. It is a member of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class . This class of compounds has been expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
Synthesis Analysis
The synthesis of this compound involves several steps. The literature data on the synthesis and some aspects of the application of pyrrolo[1,2-a]imidazoles have been summarized and systematized . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a related compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Scientific Research Applications
Pharmacological Properties and Drug Discovery
The pyrrolo[1,2-a]indole scaffold, present in this compound, is a privileged heterocycle found in various natural products. Researchers have shown immense interest in its synthesis due to its diverse pharmacological properties. Let’s explore some applications:
a. Drug Development: Pyrrolo[1,2-a]indoles and their derivatives have been investigated for their potential as drug candidates. Their unique structure and pharmacophoric features make them attractive targets for developing novel therapeutics. Researchers have explored their use in treating various diseases, including cancer, neurological disorders, and infectious diseases .
b. Antimicrobial Activity: Studies have demonstrated that pyrrolo[1,2-a]indole derivatives exhibit antibacterial, antifungal, and antiviral activities. These compounds could serve as leads for developing new antimicrobial agents. Their mechanism of action and selectivity profiles are areas of ongoing research .
Kinase Inhibition
Pyrrolo[1,2-a]indoles have also been investigated as kinase inhibitors. These enzymes play crucial roles in cell signaling pathways and are relevant targets for cancer therapy. The scaffold’s ability to modulate kinase activity makes it valuable in drug discovery .
Natural Product Synthesis
Researchers have utilized pyrrolo[1,2-a]indoles in the synthesis of bioactive molecules and natural products. By incorporating this scaffold, they can access structurally complex compounds with potential therapeutic applications .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-8-9-18(27-2)19(12-16)28(24,25)22-15-6-3-5-14(11-15)17-13-21-20-7-4-10-23(17)20/h3,5-6,8-9,11-13,22H,4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDSLDAXQYCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide |
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